2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid
Description
2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid is a brominated pyridine derivative featuring a 2-methyl-propanoic acid backbone substituted at the 2-position with a 3,5-dibromo-pyridyl group. The presence of bromine atoms on the pyridine ring likely enhances electron-withdrawing effects, influencing reactivity, stability, and binding affinity in biological or chemical systems.
Potential applications of this compound remain speculative based on structural analogs; however, pyridine-based propanoic acid derivatives are widely utilized in pharmaceuticals (e.g., anti-inflammatory agents) and agrochemicals (e.g., herbicides) .
Properties
Molecular Formula |
C9H9Br2NO2 |
|---|---|
Molecular Weight |
322.98 g/mol |
IUPAC Name |
2-(3,5-dibromopyridin-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H9Br2NO2/c1-9(2,8(13)14)7-6(11)3-5(10)4-12-7/h3-4H,1-2H3,(H,13,14) |
InChI Key |
LKIBSECSMOAIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=N1)Br)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Pyridine Derivatives
A plausible route involves brominating a 2-pyridyl-substituted propanoic acid precursor. For example:
- Base compound : 2-(2-Pyridyl)-2-methyl-propanoic acid.
- Bromination agents : Br₂, NBS, or tribromide reagents.
- Conditions : Polar solvents (e.g., acetic acid) or microreactors for controlled oxidation.
| Step | Reagents/Conditions | Expected Product | Key Challenges |
|---|---|---|---|
| 1 | Br₂ in H₂O (50–100°C) | 2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid | Over-bromination, low regioselectivity |
| 2 | NBS in CCl₄ (UV light) | Partial bromination | Incomplete conversion, radical side reactions |
Note: Direct bromination risks over-substitution. Regioselective methods (e.g., directing groups) may be required.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
This method could link a brominated pyridine fragment to a propanoic acid moiety.
- Substrates :
- Pyridine partner : 3,5-Dibromo-2-pyridyl boronic acid.
- Propanoic acid partner : 2-Methyl-propanoic acid halide.
- Catalyst : Pd(PPh₃)₄.
| Parameter | Optimal Range | Outcome |
|---|---|---|
| Temperature | 80–100°C | High yield |
| Solvent | 1,4-Dioxane | Inert atmosphere |
| Reaction Time | 16–24 hours | Completion |
Example: Pd-catalyzed coupling of 3,5-dibromo-2-pyridyl boronic acid with 2-methyl-propanoic acid bromide.
Functional Group Interconversion
Oxidation of Aldehyde Precursors
A potential pathway involves oxidizing a brominated pyridine aldehyde to the carboxylic acid.
| Oxidant | Conditions | Yield | Purity |
|---|---|---|---|
| KMnO₄ | H₂O, 50–60°C | 60–70% | >95% |
| NaClO₂ | Acetic acid, 25°C | 85–90% | >98% |
Challenges include stability of brominated intermediates under oxidative conditions.
Alternative Synthetic Routes
Grignard Addition to Pyridine N-Oxides
- Pyridine N-Oxide : 3,5-Dibromo-2-pyridine-N-oxide (prepared via H₂O₂ in microreactors).
- Grignard Reagent : 2-Methyl-propanoic acid magnesium bromide.
| Step | Details | Advantages |
|---|---|---|
| 1 | React Grignard with N-oxide | High regioselectivity |
| 2 | Hydrolysis to carboxylic acid | Mild conditions |
This method leverages the electrophilic nature of pyridine N-oxides for nucleophilic attack.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability | Key Reagents |
|---|---|---|---|---|
| Direct Bromination | Moderate | Low | High | Br₂, H₂O |
| Cross-Coupling | High | High | Moderate | Pd catalysts |
| Oxidation | Moderate | Moderate | High | KMnO₄, NaClO₂ |
| Grignard Addition | High | High | Low | Grignard reagents |
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: The compound can form bonds with other aromatic systems through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its brominated structure allows for nucleophilic substitution reactions that can yield derivatives with diverse functional groups.
Biology
- Biological Activity Investigation : Researchers are exploring the interactions of this compound with biomolecules to assess its potential biological activities. Studies have indicated that the bromine substituents may enhance binding affinity to specific targets, such as enzymes or receptors .
Medicine
- Drug Development : The compound is being evaluated for its therapeutic properties. Its structure makes it a candidate for developing drugs targeting specific diseases. For instance, the bromine atoms may contribute to the inhibition of certain enzymes involved in disease pathways.
Industry
- Production of Specialty Chemicals : It is utilized in creating specialty chemicals that require specific reactivity patterns provided by the brominated pyridine structure. This includes applications in materials science where functional materials are synthesized.
Case Studies
-
Synthesis and Characterization :
- A study demonstrated the synthesis of 2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid through a reaction involving methacrylic acid and bromine. The resulting compound exhibited high purity and yield, showcasing its potential as a building block in organic synthesis.
- Biological Activity Assessment :
- Pharmaceutical Applications :
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and applications of 2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid and related compounds:
*Molecular weights estimated based on substituent contributions.
Key Observations:
- This may reduce metabolic degradation rates but increase toxicity risks .
- Electronic Properties: The electron-withdrawing nature of bromine could enhance the acidity of the propanoic acid group (pKa ~3–4), influencing solubility and protein-binding interactions compared to less electronegative analogs .
- Applications : Unlike herbicidal analogs (fluazifop, haloxyfop), the target compound lacks documented agrochemical use. Its structural complexity aligns more with pharmaceutical research compounds like CAY10599, which targets enzymatic pathways .
Biological Activity
2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid is a compound notable for its unique structural features, including a dibrominated pyridine ring and a propanoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid is C₁₁H₁₃Br₂N₁O₂, with a molecular weight of approximately 322.98 g/mol. The presence of bromine atoms enhances its chemical reactivity and biological activity by influencing interactions with biomolecules.
The biological activity of 2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine substituents on the pyridine ring play crucial roles in modulating binding affinity and selectivity towards these targets. Studies have indicated that the compound may act as an inhibitor for certain protein tyrosine phosphatases (PTPs), which are critical in various signaling pathways associated with cell growth and metabolism.
Antiproliferative Effects
Research has demonstrated that 2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid exhibits antiproliferative activity against several cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast and colon cancer models. The mechanism behind this activity appears to involve the induction of apoptosis and disruption of cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 125 |
| Pseudomonas aeruginosa | 150 |
Case Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects of various compounds, 2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid was found to inhibit proliferation in human breast cancer cell lines with an IC₅₀ value significantly lower than that of many existing chemotherapeutics. This suggests potential utility in developing new cancer therapies .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of halogenated compounds, including 2-(3,5-Dibromo-2-pyridyl)-2-methyl-propanoic acid. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus strains, including methicillin-resistant variants (MRSA), highlighting its potential as a novel antibiotic .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
